molecular formula C14H9F3O B1304073 2-[4-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 84392-23-4

2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No. B1304073
CAS RN: 84392-23-4
M. Wt: 250.21 g/mol
InChI Key: UUSBTGUDEHRZTF-UHFFFAOYSA-N
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Patent
US04578522

Procedure details

To magnesium turnings (1.23 g, 50.7 mmol) in a dry flask under nitrogen was added anhydrous tetrahydrofuran (THF, 10 mL). The mixture was mechanically stirred while a solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) was added dropwise. Upon completion, a solution of the dimethyl acetal of 2-bromobenzaldehyde (3.00 g, 13.0 mmol) and 1,2-dibromoethane (2.44 g, 13.0 mmol) in THF (10 ml) was added at a rate to maintain gentle reflux. Upon completing, a second solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) was added dropwise. The mixture was then refluxed an additional 20 minutes and decanted into an addition funnel attached to a second reaction flask containing a solution of 4-iodobenzotrifluoride (2.72 g, 10.0 mmol) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium (II) (0.21 g, 0.9 mmol) in refluxing THF (20 mL). The Grignard reagent was added dropwise and the mixture refluxed for 11/2 hr. After cooling to room temperature, 3N hydrochloric acid was added (30 mL) and the THF evaporated on the rotary evaporator. The residue was extracted with diethyl ether. The ether extract was washed with 3N hydrochloric acid (20 mL) water (4×25 mL), and saturated sodium chloride solution (10 mL). The ether solution was then dried (MgSO4), treated with charcoal, filtered and evaporated to give a dark yellow oil (3.41 g). This was chromatographed on the Waters Prep 500 HPLC using a 1:1 mixture of methylene chloride and hexane. The product was isolated after evaporation of solvent as a light yellow oil (2.41 g, 96.4%). 'H NMR (CDCl3): 7.6 (m, 7, Ar--H), 8.0 (m, 1, 3-H), 9.9 (s, 1, CHO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
2.44 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1.22 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
2.72 g
Type
reactant
Reaction Step Seven
[Compound]
Name
iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium
Quantity
0.21 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[Mg].BrCCBr.Br[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10].I[C:16]1[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][CH:17]=1.Cl>O1CCCC1>[F:23][C:22]([F:25])([F:24])[C:19]1[CH:20]=[CH:21][C:16]([C:7]2[C:8]([CH:9]=[O:10])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.23 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.22 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
2.44 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1.22 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
2.72 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(F)(F)F
Name
iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium
Quantity
0.21 g
Type
reactant
Smiles
Step Eight
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed an additional 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
decanted into an addition funnel
CUSTOM
Type
CUSTOM
Details
attached to a second reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 11/2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the THF evaporated on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with 3N hydrochloric acid (20 mL) water (4×25 mL), and saturated sodium chloride solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was then dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: CALCULATEDPERCENTYIELD 136.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.